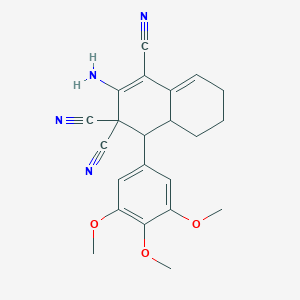![molecular formula C25H25N7O B15016655 4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15016655.png)
4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a morpholine group, and a hydrazone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring or the hydrazone linkage can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(2E)-2-[(3-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE
- **4-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The uniqueness of 4-[(2E)-2-[(2-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-(MORPHOLIN-4-YL)-N-(NAPHTHALEN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific structural features, such as the presence of the morpholine group and the hydrazone linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C25H25N7O |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
2-N-[(E)-(2-methylphenyl)methylideneamino]-6-morpholin-4-yl-4-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C25H25N7O/c1-18-7-2-3-9-20(18)17-26-31-24-28-23(29-25(30-24)32-13-15-33-16-14-32)27-22-12-6-10-19-8-4-5-11-21(19)22/h2-12,17H,13-16H2,1H3,(H2,27,28,29,30,31)/b26-17+ |
InChI-Schlüssel |
RRSHZLNBPGWWJP-YZSQISJMSA-N |
Isomerische SMILES |
CC1=CC=CC=C1/C=N/NC2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)N5CCOCC5 |
Kanonische SMILES |
CC1=CC=CC=C1C=NNC2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B15016573.png)
![4-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B15016576.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2-bromophenoxy)acetohydrazide](/img/structure/B15016584.png)
![3-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15016586.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B15016590.png)
![N,4-Dimethyl-N-({N'-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B15016591.png)
![N'-[1-(4-methylphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B15016599.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15016611.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B15016615.png)
![2-(2,6-dimethylphenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B15016618.png)

![N'-[(E)-(4-bromo-5-methylfuran-2-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B15016622.png)
![5-[(2-Methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15016625.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B15016629.png)
